![molecular formula C13H19N5S B1678733 (1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)- CAS No. 94415-03-9](/img/structure/B1678733.png)
(1,2,4)Triazolo(1,5-c)pyrimidine, 2,5-diethyl-7-(4-thiomorpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its unique structure and properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of R-836 involves several steps, including the formation of the triazolopyrimidine ring systemThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
R-836 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
R-836 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of R-836 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound binds to its target proteins, altering their activity and resulting in the desired biological effect. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
R-836 can be compared with other similar compounds, such as:
Lamivudine: An antiviral drug used in the treatment of HIV and hepatitis B.
Hydralastic 836: A waterproofing compound used in construction .
Eigenschaften
CAS-Nummer |
94415-03-9 |
---|---|
Molekularformel |
C13H19N5S |
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
4-(2,5-diethyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-yl)thiomorpholine |
InChI |
InChI=1S/C13H19N5S/c1-3-10-14-13-9-12(17-5-7-19-8-6-17)15-11(4-2)18(13)16-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
REDGEKFPWREXGJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=N1)C=C(N=C2CC)N3CCSCC3 |
Kanonische SMILES |
CCC1=NN2C(=N1)C=C(N=C2CC)N3CCSCC3 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
94415-03-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,5-diethyl-7-(4-thiomorpholino)-1,2,4-triazolo(1,5-c)pyrimidine R 836 R-836 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.